3-Amino-2,3-dimethylbutan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

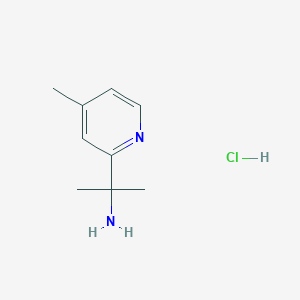

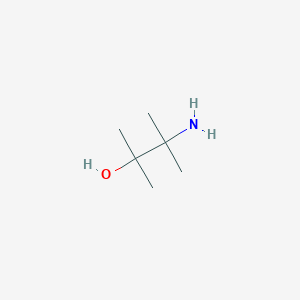

3-Amino-2,3-dimethylbutan-2-ol, also known as 3-Amino-2,3-dimethyl-2-butanol, is a chemical compound with the molecular formula C6H15NO . It is an isomer of hexanol and a secondary alcohol . It is diazotized with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one .

Synthesis Analysis

The synthesis of this compound involves diazotization with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . The carbonyl group is then reduced to obtain 3,3-dimethylbutan-2-ol .Molecular Structure Analysis

The molecular structure of this compound consists of a butanol backbone with two methyl groups and an amino group attached .Chemical Reactions Analysis

This compound undergoes diazotization with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . This is followed by reduction of the carbonyl group to obtain 3,3-dimethylbutan-2-ol . Dehydration then occurs to obtain 2,3-dimethylbut-2-ene .Physical and Chemical Properties Analysis

This compound has a molecular weight of 117.19 . It is a hydrochloride with a melting point of 78-80°C . It is a powder in physical form .科学的研究の応用

Catalytic Processes and Reaction Kinetics

Research has explored the catalysis by hydrogen halides in the gas phase, focusing on the decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide. This study reveals insights into reaction rates, Arrhenius parameters, and the influence of substitutions at specific carbon atoms on the reaction kinetics, offering a deeper understanding of the catalytic processes involving dimethylbutanol derivatives (Rl Johnson & V. Stimson, 1968).

Thermal Decomposition and Stability

The kinetics and mechanisms of thermal decomposition for compounds structurally similar to 3-Amino-2,3-dimethylbutan-2-ol have been investigated, providing valuable information on the stability and decomposition pathways of these compounds. Studies on 2,3-epoxy-2,3-dimethylbutane using RRKM theory offer insights into the energy profiles, rate constants, and branching ratios of thermal decomposition processes (A. Shiroudi & E. Zahedi, 2016).

Synthesis and Asymmetric Catalysis

Research on the synthesis of related compounds, such as the preparation of (R)-(−)-1-Piperidino-3,3-dimethylbutan-2-ol, showcases the application of these substances in asymmetric synthesis and catalysis. This study particularly highlights the optimization of catalyst enantiopurity and loading for achieving high product yield and enantiopurity in reactions, demonstrating the potential of dimethylbutanol derivatives in synthetic organic chemistry (D. W. Hoard et al., 1999).

Physical Properties and Dynamics

The investigation into the dynamics of dimethylbutanols in various phases, including plastic crystalline phases, by field cycling 1H NMR relaxometry, sheds light on the solid-state polymorphism, molecular motions, and self-diffusion coefficients of these compounds. Such studies are crucial for understanding the material properties and potential applications of dimethylbutanol derivatives in various scientific and industrial contexts (E. Carignani et al., 2018).

Safety and Hazards

The safety data sheet for 3,3-Dimethylbutan-2-ol, a similar compound, indicates that it is a flammable liquid and vapor. It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation .

作用機序

Target of Action

It’s known that this compound has an amino group (-nh2) attached to the third carbon, two methyl groups attached to the second and third carbons, and a hydroxyl group (-oh) attached to the second carbon of a butane backbone . These functional groups may interact with various biological targets.

Mode of Action

The mode of action of 3-Amino-2,3-dimethylbutan-2-ol involves several steps. Initially, it is diazotized with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . The carbonyl group is then reduced to obtain 3,3-dimethylbutan-2-ol .

Biochemical Pathways

It’s known that this compound can undergo a dehydration reaction, losing a molecule of water (h2o) to form an alkene .

Pharmacokinetics

Its molecular weight (11719 g/mol) and boiling point (70°C at 760 mmHg) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action involve the formation of 2,3-dimethylbut-1-ene, as the elimination typically follows the Zaitsev rule, which favors the formation of the more substituted, and thus more stable, alkene .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors such as temperature and pH. For instance, it forms explosive mixtures with air at elevated temperatures . Therefore, it should be stored in a well-ventilated place and kept cool .

特性

IUPAC Name |

3-amino-2,3-dimethylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2,7)6(3,4)8/h8H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSQDNCDEHVGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)